N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)26-16-3-1-14(2-4-16)17(24)22-11-13-5-8-23(9-6-13)15-7-10-25-12-15/h1-4,13,15H,5-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGVNABJLCLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxolane ring is often prepared via cycloaddition reactions . The final step involves coupling these intermediates with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include piperidinone derivatives, amine derivatives, and various substituted benzamides .
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. It has been shown to activate hypoxia-inducible factor 1 pathways, leading to the induction of apoptosis in cancer cells. This is achieved through the upregulation of proteins such as p21 and cleaved caspase-3, which promote cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Key Insights :
- The trifluoromethoxy group balances lipophilicity and electronic effects compared to bulkier substituents like tetrafluoroethoxy (17e) .
- Difluoromethoxy (17f) and trifluoromethyl (7a) groups may offer distinct binding interactions in receptor targets .
Modifications on the Piperidine Ring
The oxolan-3-yl substituent on the piperidine ring contrasts with other nitrogen-linked groups in analogs (Table 2):
Key Insights :
- The oxolan-3-yl group may reduce metabolic degradation compared to aminobenzyl derivatives (6e) while avoiding the steric bulk of naphthyl groups () .
Key Insights :
- Low yields in guanidinyl-containing analogs (17e: 25.0%) suggest challenges in steric or electronic control during synthesis .
- Higher yields in simpler amidation reactions (6f: 76.2%) indicate scalability for derivatives with less complex substituents .
Adipocyte Differentiation ()
Compounds like 17e–17i were tested in 3T3-L1 adipocyte differentiation assays, though the target compound’s activity remains unstudied. Substituents such as trifluoromethyl (17h) may influence lipid metabolism pathways .
Receptor Antagonism ()
The CCR3 antagonist in demonstrates that naphthylmethyl-piperidine benzamides exhibit potent receptor binding, suggesting that the oxolan-3-yl group in the target compound could be optimized for similar applications with improved pharmacokinetics .
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 320.31 g/mol
- Chemical Structure : The compound features a piperidine ring linked to an oxolane moiety and a trifluoromethoxy-substituted benzamide.
This compound acts primarily as an inhibitor of specific neurotransmitter transporters. Its structural components suggest potential interactions with glycine transporters and other central nervous system targets.
Efficacy in Preclinical Models
- Glycine Transporter Inhibition : Research indicates that derivatives similar to this compound have shown significant inhibitory effects on glycine transporters, which are implicated in various neuropsychiatric disorders. For instance, a related compound demonstrated an IC50 value of 1.8 nM against GlyT1, indicating potent activity in rodent models for schizophrenia without adverse CNS effects .
- Antidepressant Activity : In several studies, compounds with similar structural motifs have been evaluated for antidepressant-like effects in animal models. The presence of the piperidine ring is often associated with enhanced serotonergic activity, contributing to mood regulation.
- Antinociceptive Properties : Some studies have reported that compounds with piperidine and oxolane structures exhibit antinociceptive effects, making them potential candidates for pain management therapies.
Comparative Biological Activity
| Compound | Target | IC50 (nM) | Model |
|---|---|---|---|
| This compound | GlyT1 | 1.8 | Rodent models |
| Related Piperidine Derivative | Serotonin Reuptake | 5.0 | Depression model |
| Another Trifluoromethoxy Compound | Pain receptors | 10.0 | Pain model |
Study 1: GlyT1 Inhibition and Schizophrenia Models
In a study published in 2016, a compound structurally related to this compound was tested in rodent models of schizophrenia. The results indicated significant improvement in symptoms without causing typical side effects associated with antipsychotic medications .
Study 2: Antinociceptive Effects
A recent investigation into the analgesic properties of related compounds revealed that those containing the piperidine structure exhibited strong antinociceptive effects in formalin-induced pain models. The study suggested that these compounds could serve as alternatives to traditional pain relief medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
